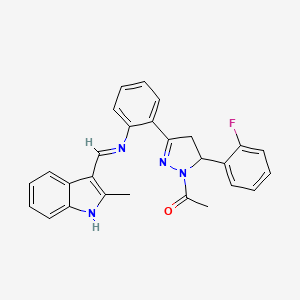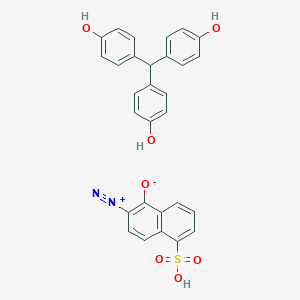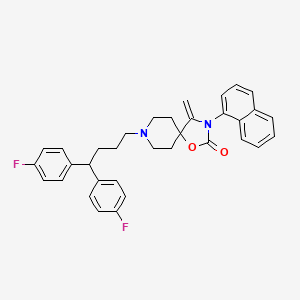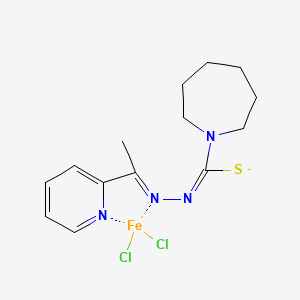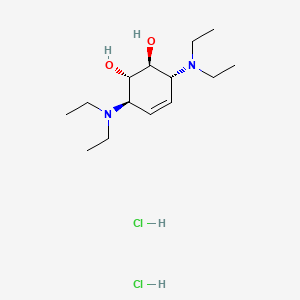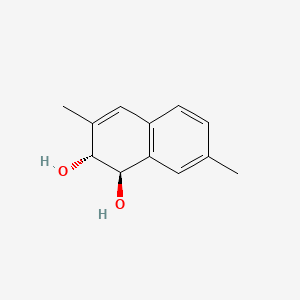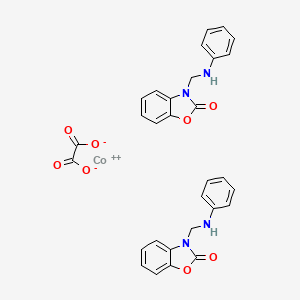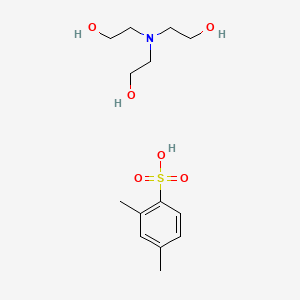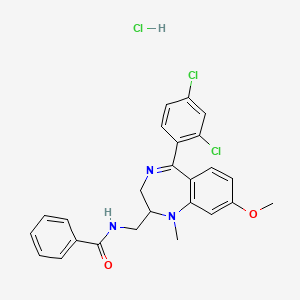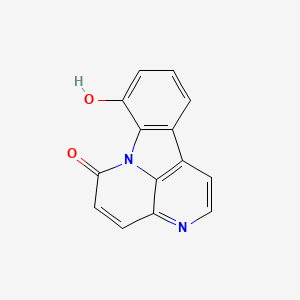
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a larger class of indoloquinoline alkaloids, which are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a suitable naphthyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis machines to ensure consistency and purity. The specific methods can vary depending on the desired yield and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can have enhanced biological activities.
Applications De Recherche Scientifique
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and antidiabetic agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and glucose metabolism . The pathways involved include the modulation of oxidative stress responses and the regulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 2-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 1,2,3,3a,4,5-Hexahydro-8-hydroxy-3-methyl-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
Uniqueness
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is unique due to its specific hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
66762-19-4 |
|---|---|
Formule moléculaire |
C14H8N2O2 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
14-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C14H8N2O2/c17-11-3-1-2-8-9-6-7-15-10-4-5-12(18)16(13(9)10)14(8)11/h1-7,17H |
Clé InChI |
WBFKHEDOTNJGJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N3C(=O)C=CC4=NC=CC2=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



